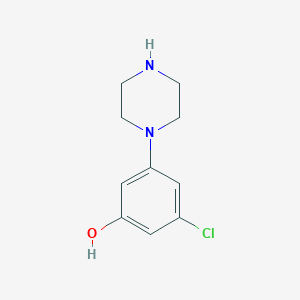

3-Chloro-5-piperazin-1-ylphenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13ClN2O |

|---|---|

Molecular Weight |

212.67 g/mol |

IUPAC Name |

3-chloro-5-piperazin-1-ylphenol |

InChI |

InChI=1S/C10H13ClN2O/c11-8-5-9(7-10(14)6-8)13-3-1-12-2-4-13/h5-7,12,14H,1-4H2 |

InChI Key |

PTKLDNPKLLKELG-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC(=C2)Cl)O |

Origin of Product |

United States |

Synthetic Methodologies for the Chemical Compound and Its Analogues

Retrosynthetic Analysis of the 3-Chloro-5-piperazin-1-ylphenol Scaffold

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the analysis involves two key disconnections: the C-N bond of the piperazine (B1678402) ring and the C-Cl bond on the aromatic ring.

The primary disconnection breaks the bond between the phenyl ring and the piperazine nitrogen. This suggests a nucleophilic aromatic substitution or a coupling reaction between a substituted phenol (B47542) derivative and piperazine. The second disconnection involves the chloro group, which can be introduced via electrophilic halogenation of the phenol or a related intermediate.

This leads to two main retrosynthetic pathways:

Pathway A: Start with a 3,5-disubstituted phenol and introduce the piperazine ring. This could involve a nucleophilic aromatic substitution reaction where a leaving group at the 5-position is displaced by piperazine. The chloro group could be present on the starting phenol or introduced later.

Pathway B: Begin with a piperazinyl phenol and then introduce the chloro group at the meta-position. This would require a selective halogenation method that favors the meta position relative to the activating hydroxyl and piperazinyl groups.

Classical Synthetic Routes to the Core Structure

Classical synthetic methods provide the foundational strategies for constructing the this compound core. These often involve multi-step sequences with a focus on functional group transformations.

Phenol Functionalization Strategies

The functionalization of phenols is a cornerstone of this synthesis. nih.gov One common approach is the Ullmann condensation, which involves the coupling of a phenol with an aryl halide in the presence of a copper catalyst. In the context of our target molecule, this could involve the reaction of 3-chlorophenol (B135607) with a protected piperazine derivative.

Another strategy is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This method is highly efficient for forming C-N bonds and could be used to couple a protected piperazine with a suitably functionalized 3-chlorophenol derivative, such as one bearing a triflate or halide leaving group.

Piperazine Ring Formation and Derivatization

The piperazine ring is a common motif in medicinal chemistry. mdpi.com Its synthesis and derivatization are well-established. Piperazine itself can be prepared by reacting ethylenediamine (B42938) with 1,2-dichloroethane. For the synthesis of this compound, a mono-protected piperazine, such as N-Boc-piperazine, is often used to prevent double arylation. The protecting group can be removed in a subsequent step.

The introduction of the piperazine moiety onto the phenol ring can also be achieved through a [3+3] dimerization of azomethine ylides or via palladium-catalyzed asymmetric allylic alkylation to form piperazin-2-ones and piperazines. nih.gov

Halogenation Techniques for Chlorination at the Meta Position

Selective chlorination at the meta-position of a phenol ring can be challenging due to the ortho- and para-directing nature of the hydroxyl group. gfredlee.com The reaction of phenols with chlorine typically leads to substitution at the ortho and para positions. gfredlee.comnih.gov

To achieve meta-chlorination, one strategy is to use a directing group that favors this position. Another approach is to perform the chlorination on an intermediate where the directing effects of the substituents favor meta-substitution. For instance, a palladium-catalyzed meta-C–H chlorination of phenols has been developed using a norbornene mediator and a specific pyridone-based ligand. acs.orgnih.gov This method demonstrates good functional group tolerance. acs.orgnih.gov

Modern Synthetic Approaches

Modern synthetic chemistry offers more efficient and environmentally friendly methods for the synthesis of complex molecules.

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions. researchgate.netnih.govresearchgate.net This technique can significantly reduce reaction times and improve yields for the synthesis of piperazine derivatives. researchgate.netnih.govnih.gov For the synthesis of this compound, microwave irradiation could be applied to several steps, including the C-N coupling reaction and the halogenation step. The use of microwave heating can lead to a more rapid and efficient synthesis compared to conventional heating methods. nih.gov

Transition-Metal Catalyzed Coupling Reactions

Transition-metal catalyzed coupling reactions are fundamental in modern organic synthesis, providing efficient routes to construct carbon-nitrogen (C-N) bonds. libretexts.orgthieme-connect.de These methods are particularly relevant for the synthesis of this compound and its analogues. The Buchwald-Hartwig amination stands out as a powerful and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds between aryl halides and amines. libretexts.orgnih.gov This reaction is instrumental in synthesizing N-arylpiperazines, which are prevalent in a vast number of biologically active compounds. nih.gov

The traditional synthesis of N-arylpiperazines often involves the reaction of an appropriate aniline (B41778) precursor with bis(2-chloroethyl)amine (B1207034) hydrochloride, a method that typically requires high temperatures and long reaction times. nih.gov The Buchwald-Hartwig amination offers a more efficient alternative. nih.gov This catalytic process involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by amine coordination, deprotonation, and finally, reductive elimination to yield the desired N-arylpiperazine and regenerate the palladium(0) catalyst. youtube.com

The efficiency of the Buchwald-Hartwig amination is significantly influenced by the choice of ligands. Bulky, electron-rich phosphine (B1218219) ligands, such as XPhos, SPhos, and BrettPhos, developed by the Buchwald group, are known to enhance the reaction's efficiency by stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination. youtube.com Research has demonstrated that this methodology can be applied to a broad scope of aryl chlorides and amines, affording high yields of N-arylpiperazines under aerobic conditions, sometimes even in the absence of a solvent. nih.gov

The table below summarizes key aspects of the Buchwald-Hartwig amination for the synthesis of N-arylpiperazines.

| Feature | Description |

| Reaction Type | Palladium-catalyzed cross-coupling |

| Bond Formed | Carbon-Nitrogen (C-N) |

| Reactants | Aryl halide (e.g., a chlorophenol derivative) and an amine (e.g., piperazine) |

| Catalyst | Palladium complex (e.g., Pd(OAc)₂, Pd₂(dba)₃) |

| Ligands | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) |

| Base | Required to facilitate deprotonation of the amine |

This catalytic approach is not only efficient but also offers a degree of "green" chemistry, particularly when reactions can be conducted under solvent-free conditions, using piperazine itself as the solvent. nih.gov The versatility of transition-metal-catalyzed reactions extends beyond palladium, with other metals like copper and nickel also being employed in C-N bond formation, further expanding the synthetic chemist's toolkit for creating complex piperazine-containing molecules. thieme-connect.de

Stereoselective Synthesis of Chiral Analogues

The synthesis of chiral piperazine derivatives is of significant interest due to the prevalence of these scaffolds in pharmaceuticals. thieme-connect.com Achieving stereoselectivity is a critical challenge in organic synthesis, and several methods have been developed to produce enantiomerically pure or enriched chiral piperazine analogues.

One approach involves the use of chiral starting materials. For instance, optically pure amino acids can serve as the foundation for constructing chiral piperazine rings. google.comnih.gov A multi-step sequence can convert an amino acid into a key chiral 1,2-diamine intermediate, which then undergoes cyclization to form the desired piperazine derivative. nih.gov However, this method can sometimes be limited, for example, in accessing certain substitutions at the 3-position of the piperazine ring. nih.gov

Asymmetric catalysis offers a more direct and often more versatile route to chiral piperazines. Palladium-catalyzed asymmetric hydrogenation of pyrazine (B50134) derivatives, for example, has been shown to be an effective method for producing chiral piperazin-2-ones with high enantioselectivity. dicp.ac.cn These piperazin-2-ones can then be further transformed into the corresponding chiral piperazines. dicp.ac.cn

Another innovative strategy involves the asymmetric synthesis of trisubstituted piperazine derivatives. This can be achieved by creating chiral aryl aziridinyl ketones, which are then converted into aziridine-fused bicyclic imines. thieme-connect.com Subsequent reduction and nucleophilic ring-opening of the aziridine (B145994) ring lead to highly functionalized, chiral piperazine structures. thieme-connect.com

The von Braun reaction, which involves the ring-opening of cyclic amines with cyanogen (B1215507) bromide, can also be applied in a stereoselective manner. nih.gov Chiral piperidines containing a phenyl group at the C-2 position can be opened regio- and stereoselectively to yield acyclic products with multiple chiral centers. nih.gov

The following table outlines some of the key strategies for the stereoselective synthesis of chiral piperazine analogues.

| Synthetic Strategy | Key Features |

| Chiral Pool Synthesis | Utilizes readily available chiral starting materials like amino acids. google.comnih.gov |

| Asymmetric Catalysis | Employs a chiral catalyst to induce stereoselectivity, such as in the asymmetric hydrogenation of pyrazines. dicp.ac.cn |

| Diastereoselective Reactions | Involves the formation of diastereomers that can be separated, often utilizing chiral auxiliaries. |

| Kinetic Resolution | A chiral catalyst or reagent selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer enriched. |

Purification and Isolation Methodologies for Research Applications

The purification and isolation of this compound and its analogues are critical steps to ensure the compound's identity and purity for research applications. The choice of purification method depends on the physical and chemical properties of the compound and the nature of the impurities present.

Crystallization is a common and effective technique for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly. The desired compound will crystallize out of the solution, leaving impurities behind in the mother liquor. The choice of solvent is crucial for successful crystallization.

Column chromatography is a highly versatile purification technique that separates compounds based on their differential adsorption to a stationary phase. researchgate.net For piperazine derivatives, silica (B1680970) gel is a commonly used stationary phase. The crude mixture is loaded onto the top of the column, and a solvent or solvent mixture (the mobile phase) is passed through the column. Compounds with different polarities will travel down the column at different rates, allowing for their separation. The fractions are collected and analyzed, and those containing the pure product are combined and the solvent is evaporated.

Extraction is often used as a preliminary purification step to separate the desired compound from a reaction mixture. This technique relies on the differential solubility of the compound in two immiscible liquids, typically an aqueous phase and an organic solvent. For example, if the desired piperazine derivative is basic, it can be extracted from an organic solvent into an acidic aqueous solution. The aqueous layer can then be basified and the product re-extracted into an organic solvent.

Distillation can be employed for the purification of liquid compounds that are thermally stable. This method separates components of a mixture based on their different boiling points.

The purity of the isolated compound is typically assessed using analytical techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure and purity of the compound. researchgate.net

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure. researchgate.net

High-Performance Liquid Chromatography (HPLC): A sensitive technique used to determine the purity of a compound and to quantify its amount.

Elemental Analysis: Determines the elemental composition of the compound. researchgate.net

A summary of common purification techniques is provided in the table below.

| Purification Technique | Principle of Separation |

| Crystallization | Difference in solubility between the compound and impurities. |

| Column Chromatography | Differential adsorption onto a stationary phase. researchgate.net |

| Extraction | Differential solubility in two immiscible liquids. |

| Distillation | Difference in boiling points. |

Elucidation of Molecular and Electronic Structure Via Advanced Computational Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in providing a detailed picture of the geometric and electronic features of a molecule. By solving the Schrödinger equation with various levels of approximation, these methods can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This is achieved by finding the minimum energy state on the potential energy surface. For a molecule like 3-Chloro-5-piperazin-1-ylphenol, DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-311++G(d,p), would be utilized. ijaemr.com

The geometry optimization would reveal key structural parameters. For the phenolic ring, the C-C bond lengths are expected to be in the range of 1.38-1.40 Å, characteristic of aromatic systems. The C-O bond length of the hydroxyl group would be approximately 1.37 Å, and the O-H bond length around 0.96 Å. The C-Cl bond is anticipated to be around 1.74 Å. In the piperazine (B1678402) ring, which typically adopts a chair conformation, the C-N and C-C bond lengths would be approximately 1.46 Å and 1.53 Å, respectively. The bond angles within the phenyl ring would be close to 120°, with slight distortions due to the substituents.

Table 1: Predicted Optimized Geometrical Parameters for this compound based on Analogous Compounds

| Parameter | Predicted Value |

| C-C (phenyl) | ~1.39 Å |

| C-O | ~1.37 Å |

| O-H | ~0.96 Å |

| C-Cl | ~1.74 Å |

| C-N (piperazine) | ~1.46 Å |

| C-C (piperazine) | ~1.53 Å |

| C-C-C (phenyl) | ~120° |

Note: These values are estimations based on DFT calculations of similarly substituted phenol (B47542) and piperazine-containing molecules.

Frontier Molecular Orbital (FMO) theory is pivotal in understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical descriptor of molecular stability and reactivity. ijaemr.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol and piperazine moieties, reflecting their electron-donating nature. The LUMO, conversely, would likely be distributed over the aromatic ring, influenced by the electron-withdrawing chloro group. A smaller HOMO-LUMO gap signifies higher reactivity. Studies on similar substituted phenols show that the energy gap is a crucial indicator of the molecule's excitability. ijaemr.com

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| E_HOMO | ~ -5.5 to -6.0 |

| E_LUMO | ~ -1.0 to -1.5 |

| Energy Gap (ΔE) | ~ 4.0 to 5.0 |

Note: These values are estimations based on FMO analyses of analogous substituted phenols and piperazine derivatives.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting how a molecule will interact with other chemical species. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of high negative potential (electron-rich), while blue signifies areas of high positive potential (electron-poor), and green represents neutral regions. researchgate.netresearchgate.net

In this compound, the MEP map would be expected to show a negative potential (red) around the oxygen atom of the hydroxyl group and the nitrogen atoms of the piperazine ring, indicating these as likely sites for electrophilic attack. The hydrogen atom of the hydroxyl group and the regions around the chlorine atom would likely exhibit a positive potential (blue), suggesting them as potential sites for nucleophilic interaction. researchgate.net

Natural Bond Orbital (NBO) analysis offers a detailed insight into the bonding and electronic structure of a molecule by describing the delocalization of electron density between filled (donor) and empty (acceptor) orbitals. This analysis can quantify the strength of intramolecular interactions, such as hyperconjugation and charge transfer. researchgate.net

For this compound, NBO analysis would likely reveal significant delocalization of the lone pair electrons from the oxygen and nitrogen atoms into the antibonding orbitals of the phenyl ring. This donor-acceptor interaction stabilizes the molecule. The analysis would also quantify the hybridization of the atomic orbitals and the nature of the chemical bonds (e.g., σ, π, and lone pairs). The stabilization energies (E(2)) associated with these interactions provide a measure of their significance.

Table 3: Predicted NBO Analysis - Major Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | Predicted E(2) (kcal/mol) |

| LP(O) | π(C-C) of phenyl ring | High |

| LP(N) of piperazine | σ(C-C) of phenyl ring | Moderate |

| π(C-C) of phenyl ring | π*(C-C) of phenyl ring | High |

Note: LP denotes a lone pair. The predicted E(2) values are qualitative estimations based on NBO analyses of similar molecules. researchgate.net

Based on the HOMO and LUMO energies obtained from DFT calculations, several global reactivity descriptors can be calculated. These descriptors provide a quantitative measure of a molecule's reactivity.

Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = -(E_HOMO + E_LUMO) / 2.

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. A higher hardness value indicates lower reactivity.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Higher softness corresponds to higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = χ² / (2η).

Table 4: Predicted Chemical Reactivity Descriptors

| Descriptor | Predicted Value |

| Electronegativity (χ) | ~ 3.5 - 4.0 eV |

| Chemical Hardness (η) | ~ 2.0 - 2.5 eV |

| Chemical Softness (S) | ~ 0.4 - 0.5 eV⁻¹ |

| Electrophilicity Index (ω) | ~ 2.5 - 3.5 eV |

Note: These values are derived from the predicted HOMO and LUMO energies and are indicative of the expected reactivity profile.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal information about conformational changes, flexibility, and interactions with solvent molecules. nih.gov

An MD simulation of this compound, typically in a solvent like water, would show the flexibility of the piperazine ring, which can interconvert between different chair and boat conformations. The simulation would also illustrate the hydrogen bonding interactions between the hydroxyl and piperazine groups of the molecule and the surrounding water molecules. Understanding these dynamic behaviors is crucial for predicting how the molecule might interact with a biological target, such as a protein binding site.

In-Depth Analysis of this compound Reveals Limited Publicly Available Computational Data

Despite a thorough search of scientific literature and chemical databases, detailed computational studies on the molecular and electronic structure of the specific compound this compound are not publicly available. As a result, a comprehensive analysis of its conformational flexibility and the effects of solvents on its structure, as requested, cannot be provided at this time.

While computational chemistry is a powerful tool for elucidating the properties of novel chemical entities, it appears that this compound has not yet been the subject of in-depth, publicly accessible research in this area. Such studies are crucial for understanding the three-dimensional arrangement of a molecule's atoms and how this structure influences its chemical behavior and potential applications.

The requested analysis, focusing on conformational analysis, molecular flexibility, and solvent effects, requires specific data generated from advanced computational methods like Density Functional Theory (DFT). This data, including dihedral angle scans, potential energy surfaces, and optimized geometries in various solvents, is foundational for the detailed sections and data tables that were to be included in this article.

It is important to note that the absence of published data does not signify a lack of importance for the compound. It may be a novel compound of interest in proprietary research, or it may not have yet been prioritized for academic or public investigation.

Until such research is conducted and published, a scientifically rigorous article on the elucidation of the molecular and electronic structure of this compound via advanced computational chemistry, as outlined in the initial request, cannot be authored.

Investigations into Biological Activities and Pharmacological Potential Preclinical and Mechanistic

In Vitro Biological Screening

The in vitro evaluation of 3-Chloro-5-piperazin-1-ylphenol and its structural analogs has spanned a range of biological assays, including enzyme inhibition, receptor binding, and various cell-based responses. These studies form the foundation of our understanding of its potential pharmacological applications.

Enzyme Inhibition Assays

While specific enzyme inhibition data for this compound is not extensively detailed in the public domain, the broader class of piperazine-containing compounds has been evaluated for the inhibition of various enzymes. For instance, sulfotransferase enzymes, which are crucial in the metabolism of hormones and neurotransmitters, are known targets for molecules containing a phenol (B47542) group. sigmaaldrich.cn The presence of the piperazine (B1678402) moiety in conjunction with a phenolic ring suggests a potential for interaction with various enzymatic targets. Further research is necessary to elucidate the specific enzyme inhibitory profile of this compound.

Receptor Binding and Functional Assays

Arylpiperazine derivatives are well-documented for their interaction with a variety of receptors, particularly in the central nervous system. Although direct binding data for this compound is limited, related compounds have shown affinity for adrenergic and other receptors. For example, naftopidil, which contains a phenylpiperazine structure, is known to have an effect on α1-adrenergic receptors. mdpi.com The specific substitution pattern of this compound, with its chloro and hydroxyl groups, would likely modulate its binding affinity and functional activity at various receptors, a hypothesis that warrants further investigation through dedicated receptor binding and functional assays.

Cell-Based Assays for Specific Biological Responses

Cell-based assays have provided the most substantial evidence for the biological activities of compounds structurally related to this compound. These studies have highlighted its potential in oncology, infectious diseases, and inflammation.

The antiproliferative and cytotoxic potential of arylpiperazine derivatives has been a significant area of research. nih.gov Various studies have demonstrated the efficacy of these compounds against a range of cancer cell lines.

For instance, novel arylpiperazine derivatives have been synthesized and evaluated for their cytotoxic activity against human prostate cancer cell lines, such as LNCaP and DU145. mdpi.com Some of these compounds exhibited potent activity, with IC50 values in the low micromolar range. mdpi.com The structure-activity relationship (SAR) analyses from these studies suggest that the nature and position of substituents on the aryl ring are critical for cytotoxic potency and selectivity. mdpi.com

Similarly, other research has focused on the development of 3(2H)-pyridazinone derivatives with a piperazinyl linker, which have shown anti-proliferative activity against gastric adenocarcinoma cells (AGS). nih.gov The presence of a para-halogen substituent on the aryl ring attached to the piperazine was found to be beneficial for activity. nih.gov

Furthermore, the cytotoxic effects of piperazine derivatives have been observed in other cancer types. For example, a piperazine derivative, CB01, was found to be highly cytotoxic to glioblastoma (U87) and cervix cancer (HeLa) cells, with IC50 values below 50 nM. researchgate.net This compound was shown to induce apoptosis through the intrinsic mitochondrial signaling pathway. researchgate.net

The following table summarizes the cytotoxic activity of some piperazine derivatives against various cancer cell lines.

| Compound/Derivative Class | Cancer Cell Line | Activity | Reference |

| Arylpiperazine derivatives | LNCaP, DU145 (Prostate) | IC50 values in low µM range | mdpi.com |

| 3(2H)-Pyridazinone derivatives with piperazinyl linker | AGS (Gastric Adenocarcinoma) | Significant anti-proliferative effects | nih.gov |

| Piperazine derivative CB01 | U87 (Glioblastoma), HeLa (Cervix) | IC50 < 50 nM | researchgate.net |

| Thiazolinylphenyl-piperazines | MDA-MB231 (Breast) | Highly cytotoxic | nih.gov |

| Pyrazole-based oxazolone (B7731731) derivative | HCT116 (Colon), MCF7 (Breast) | Potent antiproliferative activity | researchgate.net |

The piperazine scaffold is a constituent of several antimicrobial agents. Research into new 3-piperazinylmethyl-5-aryl-1H-1,2,4-triazoles has revealed compounds with notable antifungal activity against Cladosporium cladosporoides and Aspergillus niger, in some cases exceeding that of the standard drug ketoconazole. nih.gov

Another study on 3-(3-fluoro-4-piperazine-1-phenyl)-1,3-oxazolidin-2-ones showed potential antifungal activity against Aspergillus flavus, comparable to the standard oxytetracycline. researchgate.net This activity was attributed to the 4-acetylpiperazinyl ring. researchgate.net

The antimicrobial potential of piperazine derivatives extends to antibacterial activity, as suggested by the broad classification of these compounds as anti-infective agents. nih.gov

Derivatives of piperazine have been investigated for their anti-inflammatory properties. A study on novel 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones demonstrated significant anti-inflammatory effects in a carrageenan-induced paw edema model in rats. nih.gov The compounds exhibited inhibition of inflammation ranging from 30.6% to 57.8%. nih.gov

Another compound, 3-benzoyl-1-methyl-4-phenyl-4-piperidinol hydrochloride, which shares the core piperidine (B6355638) ring with piperazine, also showed potent anti-inflammatory activity in both acute and chronic inflammation models. nih.gov

The anti-inflammatory potential of piperazine-containing structures is a promising area for further development, with some compounds showing comparable or superior activity to established anti-inflammatory drugs like indomethacin. nih.govnih.gov

Neuropharmacological Effects (e.g., Neurite Outgrowth Potentiation)

There is currently no available scientific literature that has investigated or reported on the neuropharmacological effects of this compound. Specifically, no studies were found that examined its potential to potentiate neurite outgrowth or any other related neuro-regenerative or neuro-modulatory activities. While the broader class of piperazine derivatives has been explored for various central nervous system activities, data on this specific molecule is absent from the public domain.

Other Mechanistic Cellular Pathways (e.g., Apoptosis Induction, DNA Synthesis Inhibition, Cell Cycle Progression)

Detailed mechanistic studies on the cellular effects of this compound, such as its ability to induce apoptosis, inhibit DNA synthesis, or affect cell cycle progression, are not present in the reviewed scientific literature. While some research on other piperazine derivatives has shown activities in these pathways, these findings cannot be directly attributed to this compound without specific experimental evidence. For instance, a novel piperazine derivative, designated C505, was reported to induce caspase-dependent apoptosis and cell cycle arrest in cancer cell lines. nih.govtorvergata.it However, the precise chemical identity of C505 as this compound has not been confirmed in the available literature.

Table 1: Summary of Mechanistic Cellular Pathway Data

| Pathway | Finding for this compound |

|---|---|

| Apoptosis Induction | No data available |

| DNA Synthesis Inhibition | No data available |

| Cell Cycle Progression | No data available |

Note: This table reflects the absence of specific data for the indicated compound.

In Vivo Preclinical Models (Non-human)

A comprehensive search of preclinical research databases and scientific publications did not yield any in vivo studies evaluating the efficacy of this compound in any disease models. Specifically, there is no evidence of its investigation as a potential anti-leishmanial agent or for any other therapeutic application in non-human models.

Information regarding the pharmacodynamic properties of this compound is not available. There are no published studies that assess its engagement with biological targets, dose-response relationships in vivo, or its mechanism of action at the organism level.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design and Synthesis of Analogues for SAR Exploration

In the absence of specific literature on 3-Chloro-5-piperazin-1-ylphenol, the synthetic strategies for its analogues would likely follow established methods for the synthesis of arylpiperazine derivatives. Typically, this involves the nucleophilic substitution reaction between an appropriately substituted chloronitrobenzene or a related electrophilic aromatic compound and piperazine (B1678402), followed by further modifications. For instance, novel thiourea (B124793) and thiazolidinone derivatives have been synthesized from 6-(4-phenylpiperazin-1-yl)pyridin-3-amine, which itself was prepared from 2-chloro-5-nitropyridine (B43025) and N-phenylpiperazine. nih.gov Similarly, the synthesis of other complex piperazine-containing molecules often involves the reaction of a monosubstituted piperazine with a suitable electrophile. mdpi.com The synthesis of a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives involved the reaction of 4-(4-hydroxyphenyl)piperazine with various benzoyl chlorides. nih.gov

Positional and Substituent Effects on Biological Activity

The biological activity of arylpiperazine derivatives is highly dependent on the nature and position of substituents on the aromatic ring. For example, in a series of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives, compounds with hydrophobic ortho-substituents on the aroyl moiety showed the most potent inhibitory activity against tyrosinase. nih.gov In another study on (piperazin-1-yl-phenyl)-arylsulfonamides, the specific substitution pattern was crucial for high affinity to serotonin (B10506) receptors. nih.gov The introduction of chlorine atoms into a molecule can significantly alter its biological activity, and the position of the chlorine is often critical. eurochlor.org For chlorophenols, increasing chlorination is associated with increased toxicity. nih.gov

Role of the Piperazine Moiety in Ligand-Target Interactions

The piperazine ring is a common motif in many biologically active compounds and often plays a crucial role in binding to biological targets. It can participate in various interactions, including hydrogen bonding, ionic interactions, and hydrophobic interactions. In many G-protein coupled receptor (GPCR) ligands, the basic nitrogen of the piperazine ring forms a key salt bridge with a conserved aspartate residue in the transmembrane domain. The piperazine ring can also serve as a linker between two important pharmacophoric groups, orienting them correctly within a binding site. researchgate.net In a series of 1,3,5-triazine (B166579) derivatives, the piperazine structure was integral to their anti-viral activity, with molecular docking studies suggesting hydrogen bond formation with the target protein. mdpi.com

Influence of the Phenol (B47542) Hydroxyl and Chlorine Substitution on Activity

The phenolic hydroxyl group and chlorine atom of this compound would be expected to significantly influence its physicochemical properties and biological activity. The hydroxyl group can act as both a hydrogen bond donor and acceptor, which is often a critical interaction for receptor binding. The acidity of the phenol can also play a role. The chlorine atom, being an electron-withdrawing and hydrophobic substituent, can affect the molecule's pKa, lipophilicity, and metabolic stability. The presence and position of chlorine atoms on a phenolic ring are known to have a profound effect on biological activity. nih.gov For instance, the introduction of a chlorine atom can sometimes enhance the biological activity of a compound, but its effect is highly dependent on its position within the molecule. eurochlor.org

Pharmacophore Identification and Lead Optimization Strategies

Pharmacophore modeling and lead optimization are essential steps in drug discovery. For arylpiperazine derivatives, a common pharmacophore model includes a basic nitrogen atom, an aromatic ring, and a distal aromatic or heteroaromatic group, connected by a linker. The specific arrangement and nature of these features determine the compound's selectivity for different receptors. Lead optimization strategies for piperazine-containing compounds often involve modifying the substituents on the aromatic rings or altering the linker to improve potency, selectivity, and pharmacokinetic properties. researchgate.net For example, in the development of 1,3,5-triazine derivatives with a piperazine structure, a 3D-quantitative structure-activity relationship (3D-QSAR) model was used to guide the synthesis of more potent compounds. mdpi.com

Mechanistic Insights into Biological Action

Identification of Molecular Targets and Pathways

No specific molecular targets or biological pathways have been identified for 3-Chloro-5-piperazin-1-ylphenol in the reviewed literature.

Protein-Ligand Interaction Analysis

There are no available studies conducting protein-ligand interaction analysis specifically for this compound.

Enzyme Kinetic Studies

Detailed enzyme kinetic studies for this compound have not been published.

Cellular Pathway Modulation

Information regarding the modulation of specific cellular pathways by this compound is not available.

Molecular Docking and Dynamics Studies for Binding Mode Prediction

While molecular docking is a common technique for arylpiperazine derivatives, no studies were found that specifically perform molecular docking or molecular dynamics simulations to predict the binding mode of this compound with any biological target. nih.govconnectjournals.comnih.gov

Allosteric Modulation and Orthosteric Binding Mechanisms

There is no information in the current scientific literature to suggest whether this compound acts via allosteric modulation or orthosteric binding at any receptor. Research on other piperazine-containing molecules highlights the potential for these types of interactions, but this has not been investigated for the specific compound . nih.govnih.gov

Advanced Analytical Methodologies for Research Purity and Interactions

Spectroscopic Analysis for Conformational and Interaction Studies

Spectroscopic methods are indispensable tools for probing the intricate structural features and dynamic behavior of molecules. For 3-Chloro-5-piperazin-1-ylphenol, advanced spectroscopic techniques offer insights into its three-dimensional structure, conformational flexibility, and non-covalent interactions.

Advanced NMR Techniques for Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. semanticscholar.orgresearchgate.net Beyond standard 1D proton and carbon spectra, advanced 2D NMR experiments can reveal through-bond and through-space correlations, providing a detailed picture of the molecule's connectivity and spatial arrangement. researchgate.netipb.pt

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to study the conformational dynamics of the piperazine (B1678402) ring and its orientation relative to the phenol (B47542) ring. The piperazine ring can exist in various conformations, such as chair and boat forms, and NOESY can help determine the predominant conformation and the kinetics of their interchange. Furthermore, these advanced techniques are crucial for studying intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence the compound's behavior in different chemical environments. The study of structural dynamics is particularly important for understanding how the molecule might interact with biological targets. nih.gov

Illustrative 2D NMR Correlation Data for this compound:

| Technique | Correlated Nuclei | Expected Information |

| COSY (Correlation Spectroscopy) | ¹H-¹H | Shows proton-proton couplings within the same spin system, confirming the connectivity of protons on the phenol and piperazine rings. |

| HSQC (Heteronuclear Single Quantum Coherence) | ¹H-¹³C | Correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals. |

| HMBC (Heteronuclear Multiple Bond Correlation) | ¹H-¹³C | Shows correlations between protons and carbons separated by two or three bonds, establishing long-range connectivity. |

| NOESY (Nuclear Overhauser Effect Spectroscopy) | ¹H-¹H (through-space) | Provides information on the spatial proximity of protons, revealing conformational preferences and intermolecular interactions. |

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a "molecular fingerprint" based on the vibrational modes of a molecule's chemical bonds. nih.govnih.gov These techniques are highly sensitive to the local chemical environment and can be used to identify functional groups and study intermolecular interactions. semanticscholar.orgmdpi.com

For this compound, characteristic vibrational bands for the O-H, N-H, C-Cl, C-N, and aromatic C-H bonds can be identified. Shifts in the positions and changes in the intensities of these bands can provide evidence for hydrogen bonding or other intermolecular interactions. For instance, a broadening of the O-H stretching band in the FT-IR spectrum would suggest the presence of hydrogen bonding. Computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental data to assign vibrational modes and predict spectra, aiding in the interpretation of complex spectral features. nih.govsemanticscholar.orgresearchgate.net

Expected Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching | 3200-3600 (broad if hydrogen-bonded) |

| Piperazine N-H | Stretching | 3300-3500 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H (Piperazine) | Stretching | 2800-3000 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-N | Stretching | 1250-1350 |

| C-O | Stretching | 1200-1300 |

| C-Cl | Stretching | 600-800 |

UV-Visible Spectroscopy for Electronic Transitions and Interactions

UV-Visible spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. libretexts.orgyoutube.com The absorption of energy promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org For this compound, the aromatic ring and the lone pairs of electrons on the nitrogen and oxygen atoms constitute the primary chromophores.

The spectrum is expected to show absorptions corresponding to π → π* and n → π* transitions. youtube.comslideshare.netyoutube.com The position and intensity of these absorption bands can be influenced by the solvent polarity and by intermolecular interactions, such as hydrogen bonding. youtube.com These interactions can alter the energy levels of the molecular orbitals involved in the electronic transitions, leading to shifts in the absorption maxima (λmax). youtube.com This sensitivity makes UV-Visible spectroscopy a useful tool for studying how the compound interacts with its environment.

Expected Electronic Transitions for this compound:

| Transition | Description | Expected Wavelength Range (nm) |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital, typically in the aromatic ring. | 200-300 |

| n → π | Excitation of a non-bonding electron (from N or O) to a π antibonding orbital. | 250-350 |

X-ray Crystallography for Solid-State Structure

A successful crystallographic analysis would reveal the conformation of the piperazine ring, the planarity of the phenol ring, and the relative orientation of these two moieties. Furthermore, it would provide a detailed map of intermolecular interactions, such as hydrogen bonds and other close contacts, that dictate the crystal packing. researchgate.net This information is invaluable for understanding the solid-state properties of the compound and can provide a basis for computational modeling studies.

Chromatography for Purity Profiling and Separation of Isomers

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from impurities, including isomers. For this compound, the presence of regioisomers (positional isomers) is a potential concern arising from the synthesis process.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful methods for purity profiling. longdom.orgdntb.gov.ua By selecting an appropriate stationary phase and mobile phase, it is possible to achieve separation of the target compound from closely related impurities. Chiral chromatography, a specialized form of HPLC, can be used to separate enantiomers if the molecule is chiral or if it is derivatized with a chiral reagent. researchgate.netresearchgate.net The use of mass spectrometry (MS) as a detector (LC-MS or GC-MS) provides additional structural information for the identification of unknown impurities. dntb.gov.ua

Illustrative Chromatographic Purity Analysis Data for this compound:

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Purpose |

| Reversed-Phase HPLC | C18 | Acetonitrile/Water Gradient | UV-Vis (Diode Array) | Purity assessment and quantification of polar and non-polar impurities. |

| Normal-Phase HPLC | Silica (B1680970) | Hexane/Isopropanol | UV-Vis | Separation of positional isomers. |

| Gas Chromatography | Phenyl-methylpolysiloxane | Helium | Flame Ionization (FID) or Mass Spectrometry (MS) | Analysis of volatile impurities and regioisomers. longdom.org |

Potential Academic and Research Applications

Development as Chemical Probes for Biological Systems

While direct and extensive research on 3-Chloro-5-piperazin-1-ylphenol as a chemical probe is not widely documented, its structural components are prevalent in compounds designed for such purposes. The piperazine (B1678402) and substituted phenol (B47542) motifs are common in molecules developed to interact with specific biological targets. For instance, derivatives of piperazine are known to be incorporated into fluorescent probes for the detection of various analytes and for imaging biological processes. The phenolic hydroxyl group can be a key interaction point with biological macromolecules, and the chloro- substituent can influence the compound's electronic properties and metabolic stability, which are important considerations in probe design.

The potential to modify the piperazine nitrogen or the phenolic ring allows for the attachment of reporter groups, such as fluorophores or biotin, which would enable the use of this compound derivatives to visualize and study the localization and dynamics of their biological targets.

Scaffolds for Medicinal Chemistry Programs

The piperazine ring is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. nih.gov This heterocyclic moiety is valued for its ability to improve the physicochemical properties of a molecule, such as aqueous solubility and cell permeability. The piperazine scaffold can also establish crucial interactions with biological targets, including hydrogen bonding and hydrophobic interactions. researchgate.net

The structure of this compound, in particular, shares features with compounds that have been investigated for their activity at various receptors and enzymes. For example, substituted piperazines are core components of numerous drugs targeting the central nervous system. The 3-hydroxyphenylpiperazine substructure is found in antagonists of the kappa opioid receptor. nih.gov

The combination of the piperazine and the chloro-substituted phenol in this compound provides a versatile template for the synthesis of compound libraries aimed at discovering new drug candidates. The chlorine atom can enhance the binding affinity of a molecule to its target through specific halogen bonding interactions and can also improve its metabolic profile. nih.gov Medicinal chemists can systematically modify the piperazine and phenyl rings to explore the structure-activity relationships (SAR) for a given biological target.

Below is a table highlighting the key structural features of this compound and their relevance in medicinal chemistry:

| Structural Feature | Relevance in Medicinal Chemistry |

| Piperazine Ring | A "privileged scaffold" that can improve solubility and permeability. It provides points for synthetic modification to optimize biological activity. nih.govresearchgate.net |

| Phenolic Hydroxyl Group | Can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. |

| Chlorine Atom | Can participate in halogen bonding, potentially increasing binding affinity. It can also modulate the metabolic stability of the compound. nih.gov |

Contributions to Material Science or Other Fields

Beyond its applications in the life sciences, the structural elements of this compound suggest potential, though less explored, applications in material science. The piperazine moiety, for instance, can be incorporated into polymers to influence their properties. The reactivity of the secondary amine in the piperazine ring and the phenolic hydroxyl group allows for the compound to be used as a monomer or a cross-linking agent in polymerization reactions.

The presence of a halogen atom can also impart specific properties to materials, such as flame retardancy or altered electronic characteristics. While specific research on this compound in material science is not prominent, the fundamental chemistry of its constituent parts suggests a potential for its derivatives to be used in the development of new functional materials. For example, piperazine-containing polymers have been investigated for applications such as gas capture and as components in epoxy resins.

Further research is required to fully elucidate the potential of this compound and its derivatives in these and other scientific fields. Its versatile chemical nature makes it a promising starting point for a wide range of scientific investigations.

Q & A

Q. What synthetic routes are recommended for 3-Chloro-5-piperazin-1-ylphenol, and how can reaction conditions be optimized?

The synthesis of piperazine-containing compounds often involves coupling reactions between chlorophenol derivatives and piperazine. A common method uses anhydrous DMF as a solvent, HOBt/TBTU coupling reagents, and triethylamine as a base to facilitate amide or aryl bond formation . Optimization includes controlling stoichiometry (e.g., 1.1:1 molar ratio of piperazine to chlorophenol derivatives) and reaction time (12–24 hours under nitrogen). Post-synthesis purification via column chromatography or recrystallization improves yield and purity. For crystallographic validation, SHELX software (e.g., SHELXL) is recommended for refining structural models .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

- Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., chloro and piperazine groups). IR spectroscopy identifies functional groups like phenolic -OH (broad peak ~3200 cm) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX programs resolves bond lengths/angles and validates stereochemistry. SHELXL refines high-resolution data, while SHELXD/SHELXE assist in phase determination for challenging crystals .

Q. What safety precautions are required when handling this compound?

Based on analogs (e.g., 1-(3-chlorophenyl)piperazine), this compound likely poses acute oral toxicity (Category 3) and skin/eye irritation (Category 2). Handling requires PPE (gloves, lab coat, goggles), fume hood use, and avoidance of dust inhalation. Storage should be in airtight containers at room temperature, away from ignition sources. Emergency measures include rinsing exposed skin/eyes with water and seeking medical aid for ingestion .

Advanced Research Questions

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy) be resolved?

Contradictions often arise from assay variability (e.g., bacterial strain specificity, cancer cell line selection). Mitigation strategies:

- Standardized protocols : Use CLSI/MIC guidelines for antimicrobial tests and MTT assays for cytotoxicity, ensuring consistent inoculum sizes and incubation times .

- Meta-analysis : Compare dose-response curves and IC values across studies. Statistical tools (e.g., ANOVA) identify outliers or confounding variables (e.g., solvent effects) .

- Structural analogs : Test derivatives (e.g., fluorinated or methylated versions) to isolate substituent effects on activity .

Q. What strategies improve the compound’s stability under varying pH and temperature conditions?

- Degradation studies : Use HPLC-UV to monitor stability in buffers (pH 1–13) at 25°C and 40°C. Piperazine rings are prone to hydrolysis at acidic pH; lyophilization enhances shelf life .

- Formulation : Encapsulation in cyclodextrins or liposomes protects against oxidative degradation. Accelerated stability testing (40°C/75% RH for 6 months) predicts long-term behavior .

Q. How to design experiments to elucidate structure-activity relationships (SAR) for this compound?

- Analog synthesis : Introduce substituents (e.g., electron-withdrawing groups on the phenol ring) and test for changes in receptor binding or solubility .

- Computational modeling : Dock the compound into target proteins (e.g., kinases or GPCRs) using AutoDock Vina. Compare binding energies with experimental IC values .

- Pharmacophore mapping : Identify critical moieties (e.g., chloro group for hydrophobic interactions, piperazine for hydrogen bonding) via 3D-QSAR models .

Methodological Notes

- Data interpretation : Cross-reference crystallographic data (SHELX-refined structures) with spectroscopic results to confirm purity .

- Contradiction analysis : Apply triangulation by combining in vitro, in silico, and in vivo data to validate hypotheses .

- Ethical compliance : Adhere to OECD guidelines for toxicity testing and ensure proper waste disposal for halogenated compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.